molecular formula C20H24N4O4S2 B2649517 (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 615272-40-7

(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No. B2649517
CAS RN: 615272-40-7
M. Wt: 448.56
InChI Key: MKRDUZXIJLBSTP-GDNBJRDFSA-N
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Description

(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in various chemical synthesis processes and reactions. It has been utilized in the synthesis of thiazolidinethione chiral auxiliaries, which are important in diastereoselective aldol reactions and are derived from amino acid-derived oxazolidinone chiral auxiliaries (Crimmins, Christie, & Hughes, 2012). Furthermore, this compound is a part of a broader class of molecules that are synthesized for their potential anti-inflammatory and analgesic properties, as noted in the synthesis of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity and Potential Applications

The compound is also part of the synthesis processes of various derivatives that have shown promising antimicrobial activities. For instance, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising in vitro antimicrobial activity against a range of bacterial and fungal strains (El Azab & Abdel-Hafez, 2015). Additionally, the synthesis of thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors indicate a potential application in cancer therapy (Chandrappa et al., 2010).

Structural and Mechanistic Insights

The compound is also associated with studies on its structural properties and reaction mechanisms. For example, reactions of aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been investigated, providing insights into the structures of the synthesized compounds and their interconversion routes (Kandeel & Youssef, 2001).

properties

IUPAC Name

(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-4-13(11-25)21-16-14(18(26)23-7-5-6-12(2)17(23)22-16)10-15-19(27)24(8-9-28-3)20(29)30-15/h5-7,10,13,21,25H,4,8-9,11H2,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRDUZXIJLBSTP-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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